molecular formula C19H18N4O2 B6104299 N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide

Cat. No. B6104299
M. Wt: 334.4 g/mol
InChI Key: CQFOOJDPHNDZCP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide, also known as ABT-888, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and ABT-888 works by inhibiting PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. The purpose of

Mechanism of Action

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in the presence of this compound, PARP activity is inhibited, leading to the accumulation of DNA damage and ultimately, cell death (5).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. This compound has been shown to increase fetal hemoglobin levels in patients with sickle cell disease, which can improve symptoms and reduce the risk of complications (6). This compound has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease (7).

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. However, one limitation is that this compound has been shown to have limited efficacy as a monotherapy in clinical trials, and its use is typically limited to combination therapy with other DNA-damaging agents (8).

Future Directions

There are several potential future directions for N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide research. One area of interest is the development of more potent and selective PARP inhibitors, which may have improved efficacy and reduced toxicity compared to this compound (9). Another area of interest is the exploration of this compound as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanisms underlying the synergistic effects of this compound and other DNA-damaging agents in cancer therapy, which may lead to the development of more effective combination therapies (10).
Conclusion:
In conclusion, this compound is a small molecule inhibitor of PARP enzymes that has shown potential as a cancer therapy and as a treatment for other diseases. Its mechanism of action involves the inhibition of PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. While this compound has some limitations as a monotherapy, it has been extensively studied in preclinical models of cancer and is a well-established tool for cancer research. There are several potential future directions for this compound research, including the development of more potent and selective PARP inhibitors, the exploration of this compound as a treatment for other diseases, and the better understanding of its synergistic effects in combination therapy with other DNA-damaging agents.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide involves several steps, including the preparation of 4-(1H-imidazol-1-ylmethyl)benzamide and N-(4-aminophenyl)acetamide, followed by a coupling reaction to form the final product. The synthesis of this compound has been described in detail in several publications (1, 2).

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its potential as a cancer therapy. In particular, it has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer (3). This compound has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy that helps the immune system recognize and attack cancer cells (4).

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(24)21-17-6-8-18(9-7-17)22-19(25)16-4-2-15(3-5-16)12-23-11-10-20-13-23/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOOJDPHNDZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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